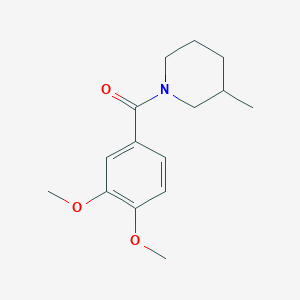
N-(2-methoxyethyl)-4-biphenylcarboxamide
Descripción general
Descripción
“N-(2-methoxyethyl)-4-biphenylcarboxamide” is a compound that contains a biphenyl group (two connected phenyl rings), a carboxamide group (a carboxylic acid amide), and a 2-methoxyethyl group. The presence of these functional groups suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of “N-(2-methoxyethyl)-4-biphenylcarboxamide” would likely show conjugation between the biphenyl and carboxamide groups. This could potentially give the compound interesting optical or electronic properties .Chemical Reactions Analysis
The compound might undergo reactions typical of carboxamides and biphenyls. For example, under certain conditions, the carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-methoxyethyl)-4-biphenylcarboxamide” would depend on its molecular structure. The presence of the biphenyl group might make the compound relatively nonpolar and insoluble in water. The carboxamide group could form hydrogen bonds, which might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Thermoresponsive Behavior
Poly(N,N-bis(2-methoxyethyl)acrylamide) exhibits a lower critical solution temperature (LCST)–type phase transition. Below a certain temperature, it is water-soluble or highly swollen, but above that temperature, it becomes water-insoluble and collapses. The cloud points (CP) increase with increasing molar masses, converging to approximately 46 °C for 1 wt% solutions. This rise is attributed to the incorporation of hydrophobic end groups via reversible addition fragmentation transfer (RAFT) agents. Interestingly, when a surfactant-like strongly hydrophobic end group is attached, the CP is lowered to 42 °C, closer to human body temperature .
Block Copolymers
By attaching PbMOEAm to a long hydrophilic block of poly(N,N-dimethylacrylamide) (PDMAm), the cloud points of these block copolymers are strongly shifted towards higher temperatures. Block copolymers with approximately equally sized PbMOEAm and PDMAm blocks undergo the coil-to-globule transition around 60 °C. This behavior opens up possibilities for designing smart materials with tunable properties .
Polyurethane Synthesis
PMEA-based polyurethanes (PUs) were synthesized using PbMOEAm as a building block. These thermoplastic PUs exhibit mechanical and thermal properties. The molecular weights of the synthesized PUs were varied, and they were obtained through reversible addition–fragmentation chain transfer (RAFT) and polyaddition. Further exploration of their properties could lead to novel applications in materials science .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as antisense oligonucleotides (asos), target specific rna sequences to modulate biological functions .
Mode of Action
This can alter the site of splicing or result in RNA degradation through RNase H activity, thereby modulating the translation of proteins or eliminating toxic RNA .
Biochemical Pathways
It’s worth noting that similar compounds can influence a variety of pathways depending on their specific target rna .
Pharmacokinetics
They are highly bound to plasma proteins, and their concentrations decline in a multiphasic fashion, characterized by a fast initial distribution phase and then a much slower terminal elimination phase .
Result of Action
Asos, which share structural similarities, can cause changes at the rna level, which may alter protein translation or eliminate toxic rna .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-methoxyethyl)-4-biphenylcarboxamide. For instance, phthalate concentrations in dust from various environments were found to be associated with room type, duration of occupancy, daily ventilation duration, window cleaning frequency, and indoor relative humidity .
Direcciones Futuras
The future directions for research on “N-(2-methoxyethyl)-4-biphenylcarboxamide” would depend on its properties and potential applications. If it has interesting biological activity, it could be studied as a potential drug. If it has unique physical or chemical properties, it could be used in materials science or other areas of chemistry .
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-12-11-17-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFSBNBHOOPFGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400254 | |
| Record name | T6121856 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88328-89-6 | |
| Record name | T6121856 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(2-methoxy-5-nitrophenyl)-2-furaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3876762.png)
![N-1,3-benzodioxol-5-yl-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B3876769.png)
![N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B3876774.png)
methanol](/img/structure/B3876776.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876784.png)
![2-[1,3-dioxo-6-(1-piperidinyl)-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl acetate](/img/structure/B3876795.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B3876801.png)
![3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-cyclohexyl-3-oxopropanamide](/img/structure/B3876808.png)

![ethyl 2-(2-chlorobenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876825.png)
![N-[3-(diethylamino)propyl]-3-methoxybenzamide](/img/structure/B3876838.png)
![5-[4-(4-methyl-1-piperazinyl)-3-nitrobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3876848.png)